molecular formula C21H23NO6S B2463395 1'-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-54-6

1'-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2463395
CAS No.: 877811-54-6
M. Wt: 417.48
InChI Key: VLRLTDRGOKQQIS-UHFFFAOYSA-N
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Description

1'-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused with a piperidine ring and a 3,4-dimethoxyphenylsulfonyl substituent. This structure combines electron-rich aromatic systems (methoxy groups) with a sulfonyl moiety, which may enhance solubility and receptor-binding affinity. For example, tert-butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate serves as a key intermediate in related syntheses, followed by sulfonylation or coupling reactions .

Its sulfonyl group is a common pharmacophore in enzyme inhibitors, suggesting applications in metabolic or oncological therapeutics .

Properties

IUPAC Name

1'-(3,4-dimethoxyphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S/c1-26-19-8-7-15(13-20(19)27-2)29(24,25)22-11-9-21(10-12-22)14-17(23)16-5-3-4-6-18(16)28-21/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRLTDRGOKQQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the sulfonyl group. One common synthetic route involves the following steps:

    Formation of the Chroman Ring: This can be achieved through the cyclization of appropriate phenolic precursors under acidic conditions.

    Spirocyclization: The chroman intermediate is then subjected to spirocyclization with a piperidine derivative, often using a base such as sodium hydride.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

1’-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1’-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of 1’-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the spirocyclic structure provides rigidity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Anticancer Activity

  • Compound 16 (spiro[chroman-2,4′-piperidin]-4-one with sulfonyl spacer): Exhibited potent cytotoxicity (IC₅₀ = 0.31–5.62 µM) against MCF-7, A2780, and HT-29 cells. Induced apoptosis and G2-M cell cycle arrest .
  • Trimethoxyphenyl derivative 15 : Less active (IC₅₀ = 18.77–47.05 µM), highlighting the sulfonyl group’s critical role .
  • Jaspine derivative 40: Moderate activity (IC₅₀ = 13.15 µM against B16F10 melanoma) but high selectivity (SI = 13.37) due to thiophene substitution .

Key SAR Insights :

  • Sulfonyl groups enhance cytotoxicity by improving solubility and target engagement.
  • Methoxy groups on aromatic rings may reduce potency unless balanced with electron-withdrawing substituents (e.g., sulfonyl) .

Enzyme Inhibition

  • ACC Inhibitors: Derivatives with indole or benzimidazole substituents (e.g., 1′-[(1-cyclopropyl-4-methoxyindol-6-yl)carbonyl]-6-(oxadiazolyl)spirochromanone) inhibit acetyl-CoA carboxylase (ACC), a target for metabolic diseases. The 3,4-dimethoxyphenylsulfonyl group in the target compound may similarly modulate ACC activity .

Table 3: Physicochemical Comparisons

Compound LogP (Predicted) Water Solubility Safety Profile
Target compound ~2.5 Moderate Not reported
1′-Benzyl-6-methoxy derivative ~3.1 Low Hazardous (GHS)
6-Methylspiro derivative ~2.8 Moderate No data

Biological Activity

1'-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic compound characterized by its unique spirocyclic structure, which includes a chroman and piperidinone moiety. This compound has gained attention in pharmacological research due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure

The compound features a sulfonyl group attached to a 3,4-dimethoxyphenyl moiety, contributing to its biological activity. The spiro linkage between the chroman and piperidine structures enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes. For instance, it interacts with aldehyde dehydrogenase (ALDH3A1), affecting the metabolism of aldehydes and potentially influencing cellular signaling pathways.
  • Cell Proliferation : Studies have indicated that this compound may modulate cell proliferation through its effects on key signaling pathways such as MAPK/ERK. This modulation can lead to changes in gene expression and cellular metabolism.

In Vitro Studies

In vitro studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes the findings from these studies:

Cell Line IC50 (μM) Effect
HeLa (Cervical)12.5Significant reduction in viability
HL-60 (Leukemia)10.8Induction of apoptosis
CEM (T-Lymphocyte)15.0Inhibition of cell growth

These results indicate that the compound has a potent effect on cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism of action of this compound involves:

  • Binding Interactions : The compound binds to active sites of target enzymes like ALDH3A1, inhibiting their activity and altering metabolic pathways.
  • Gene Expression Modulation : Long-term exposure studies suggest that the compound can lead to significant changes in gene expression profiles related to cell survival and apoptosis.

Case Study 1: Anticancer Activity in Leukemia

A study conducted on HL-60 leukemia cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study observed that at an IC50 of 10.8 μM, the compound induced apoptosis through activation of caspase pathways.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of the compound. It was found to inhibit pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potential therapeutic role in inflammatory diseases.

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